molecular formula C6HCl4NO B3279544 3-Pyridinecarbonyl chloride, 2,4,6-trichloro- CAS No. 69422-73-7

3-Pyridinecarbonyl chloride, 2,4,6-trichloro-

Cat. No.: B3279544
CAS No.: 69422-73-7
M. Wt: 244.9 g/mol
InChI Key: GSMQBCYZEQMIBJ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonyl chloride, 2,4,6-trichloro- is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms attached to the pyridine ring at positions 2, 4, and 6, and a carbonyl chloride group at position 3. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonyl chloride, 2,4,6-trichloro- typically involves the chlorination of 3-pyridinecarbonyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-Pyridinecarbonyl chloride, 2,4,6-trichloro- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous chlorination in a controlled environment, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonyl chloride, 2,4,6-trichloro- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: It can be reduced to form less chlorinated pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Products include pyridinecarboxylic acids and other oxidized pyridine derivatives.

    Reduction: Products include partially or fully dechlorinated pyridine derivatives.

Scientific Research Applications

3-Pyridinecarbonyl chloride, 2,4,6-trichloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl chloride, 2,4,6-trichloro- involves its interaction with nucleophiles, leading to the formation of substituted pyridine derivatives. The molecular targets include various enzymes and receptors, where the compound acts as an inhibitor or modulator. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyridine: Similar in structure but lacks the carbonyl chloride group.

    3-Pyridinecarbonyl chloride: Similar but without the chlorine atoms at positions 2, 4, and 6.

    2,4,6-Trichlorobenzoyl chloride: Similar but with a benzene ring instead of a pyridine ring.

Uniqueness

3-Pyridinecarbonyl chloride, 2,4,6-trichloro- is unique due to the combination of the pyridine ring, three chlorine atoms, and the carbonyl chloride group. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2,4,6-trichloropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMQBCYZEQMIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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